molecular formula C14H12Cl4N6O2S B11069415 1,1'-{3-[(4-methylphenyl)sulfonyl]propane-1,2-diyl}bis(3,5-dichloro-1H-1,2,4-triazole)

1,1'-{3-[(4-methylphenyl)sulfonyl]propane-1,2-diyl}bis(3,5-dichloro-1H-1,2,4-triazole)

Cat. No.: B11069415
M. Wt: 470.2 g/mol
InChI Key: DAFAGFNMXYWFOR-UHFFFAOYSA-N
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Description

1,1’-{3-[(4-methylphenyl)sulfonyl]propane-1,2-diyl}bis(3,5-dichloro-1H-1,2,4-triazole) is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a propane backbone, and two triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{3-[(4-methylphenyl)sulfonyl]propane-1,2-diyl}bis(3,5-dichloro-1H-1,2,4-triazole) typically involves multiple steps. One common method includes the reaction of 3,5-dichloro-1H-1,2,4-triazole with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,1’-{3-[(4-methylphenyl)sulfonyl]propane-1,2-diyl}bis(3,5-dichloro-1H-1,2,4-triazole) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce a range of triazole derivatives .

Scientific Research Applications

1,1’-{3-[(4-methylphenyl)sulfonyl]propane-1,2-diyl}bis(3,5-dichloro-1H-1,2,4-triazole) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-{3-[(4-methylphenyl)sulfonyl]propane-1,2-diyl}bis(3,5-dichloro-1H-1,2,4-triazole) involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The triazole rings may also interact with nucleic acids or other biomolecules, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    1,1’-{3-[(4-methylphenyl)sulfonyl]propane-1,2-diyl}bis(3,5-dichloro-1H-1,2,4-triazole): Known for its unique combination of sulfonyl and triazole groups.

    1,1’-{3-[(4-methylphenyl)sulfonyl]propane-1,2-diyl}bis(3,5-dichloro-1H-1,2,4-triazole): Similar structure but with different substituents on the triazole rings.

    1,1’-{3-[(4-methylphenyl)sulfonyl]propane-1,2-diyl}bis(3,5-dichloro-1H-1,2,4-triazole): Contains additional functional groups that enhance its reactivity.

Uniqueness

The uniqueness of 1,1’-{3-[(4-methylphenyl)sulfonyl]propane-1,2-diyl}bis(3,5-dichloro-1H-1,2,4-triazole) lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H12Cl4N6O2S

Molecular Weight

470.2 g/mol

IUPAC Name

3,5-dichloro-1-[2-(3,5-dichloro-1,2,4-triazol-1-yl)-3-(4-methylphenyl)sulfonylpropyl]-1,2,4-triazole

InChI

InChI=1S/C14H12Cl4N6O2S/c1-8-2-4-10(5-3-8)27(25,26)7-9(24-14(18)20-12(16)22-24)6-23-13(17)19-11(15)21-23/h2-5,9H,6-7H2,1H3

InChI Key

DAFAGFNMXYWFOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CN2C(=NC(=N2)Cl)Cl)N3C(=NC(=N3)Cl)Cl

Origin of Product

United States

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